N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a difluorophenyl ring, which is further connected to a cyclopentanesulfonyl group through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl ring. This can be achieved through halogenation reactions, where a phenyl ring is treated with fluorinating agents to introduce fluorine atoms at the 2 and 4 positions. Subsequently, the cyano group is introduced via a cyanoation reaction.
The cyclopentanesulfonyl group is usually synthesized through a sulfonylation reaction, where cyclopentane is treated with a sulfonyl chloride in the presence of a base. Finally, the acetamide linkage is formed through an acylation reaction, where the cyclopentanesulfonyl group is reacted with an acyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide: can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide: can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:
N-[cyano(2,4-dichlorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide
N-[cyano(2,4-difluorophenyl)methyl]-2-(benzenesulfonyl)acetamide
N-[cyano(2,4-difluorophenyl)methyl]-2-(thiophenesulfonyl)acetamide
These compounds differ in the nature of the sulfonyl group, which can influence their chemical reactivity and biological activity. This compound is unique due to its cyclopentanesulfonyl group, which may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-cyclopentylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3S/c16-10-5-6-12(13(17)7-10)14(8-18)19-15(20)9-23(21,22)11-3-1-2-4-11/h5-7,11,14H,1-4,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHCYCUDRGEKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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